molecular formula C11H7FO2S B6279381 5-(3-fluorophenyl)thiophene-2-carboxylic acid CAS No. 893733-12-5

5-(3-fluorophenyl)thiophene-2-carboxylic acid

Cat. No.: B6279381
CAS No.: 893733-12-5
M. Wt: 222.2
InChI Key:
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Description

5-(3-fluorophenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H7FO2S and a molecular weight of 222.24 g/mol . This compound is characterized by a thiophene ring substituted with a 3-fluorophenyl group and a carboxylic acid group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 5-(3-fluorophenyl)thiophene-2-carboxylic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular conditions.

Biochemical Analysis

Biochemical Properties

5-(3-fluorophenyl)thiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cathepsin S, an enzyme involved in protein degradation and immune responses . The compound acts as an inhibitor of cathepsin S, which can modulate the enzyme’s activity and influence related biochemical pathways. Additionally, this compound may interact with other proteins and enzymes, affecting their function and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting cathepsin S, this compound can alter immune cell function and inflammatory responses . It may also impact other cell types by modulating the activity of enzymes and proteins involved in cellular metabolism and signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of cathepsin S involves binding to the enzyme’s active site, preventing substrate access and subsequent enzymatic activity . This inhibition can lead to changes in protein degradation pathways and immune responses. Additionally, this compound may interact with other biomolecules, influencing their function and stability through similar binding interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over extended periods or under specific environmental factors . Long-term effects on cellular function can also be observed, with potential changes in enzyme activity, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating immune responses and reducing inflammation . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites in cells and tissues. Understanding the metabolic pathways of this compound can provide insights into its pharmacokinetics and potential effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.

Preparation Methods

The synthesis of 5-(3-fluorophenyl)thiophene-2-carboxylic acid typically involves the reaction of 3-fluorobenzaldehyde with thiophene-2-carboxylic acid under specific conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

5-(3-fluorophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-(3-fluorophenyl)thiophene-2-carboxylic acid is utilized in various scientific research fields:

Comparison with Similar Compounds

Similar compounds to 5-(3-fluorophenyl)thiophene-2-carboxylic acid include:

Properties

CAS No.

893733-12-5

Molecular Formula

C11H7FO2S

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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